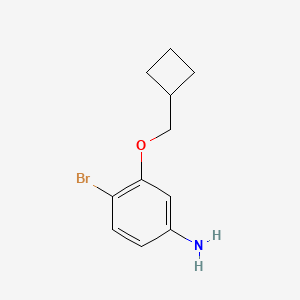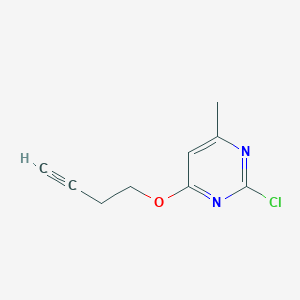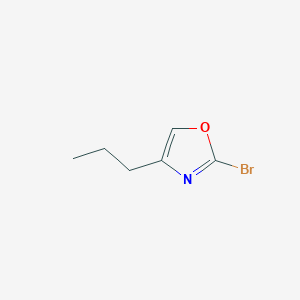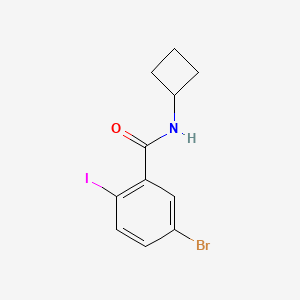
2-Bromo-3-fluoro-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-4-hydroxybenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide .
Synthesis Analysis
The synthesis of this compound involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . It can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation . The reaction is completed when the solvent is evaporated under reduced pressure .Molecular Structure Analysis
The molecular formula of this compound is C7H4BrFO2. It has an average mass of 219.008 Da and a monoisotopic mass of 217.937866 Da .Chemical Reactions Analysis
The chemical reactions of this compound involve substitutions at the benzylic position, which can be either SN1 or SN2 . It may also be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4-n-alkoxy-3-fluorobenzoic acids .Physical And Chemical Properties Analysis
This compound is a white to yellow to brown solid with a melting point of 154-158 °C . Its molecular formula is C7H4BrFO2, and it has an average mass of 219.008 Da and a monoisotopic mass of 217.937866 Da .Scientific Research Applications
Biodegradation and Environmental Remediation
Anaerobic Degradation of Aromatic Compounds : A study using anaerobic sewage sludge to enrich a methanogenic m-cresol-degrading consortium demonstrated the transformation of m-cresol to 4-hydroxy-2-methylbenzoic acid and eventually to methane, suggesting a novel demethylation reaction and a pathway for the degradation of aromatic compounds in anaerobic environments (Londry & Fedorak, 1993).
Degradation by Pseudomonas aeruginosa : Another research highlighted the capability of a Pseudomonas aeruginosa strain to degrade 2-bromobenzoic acid among other halobenzoates, which could have implications for bioremediation strategies targeting halogenated aromatic pollutants (Higson & Focht, 1990).
Fluorobenzoate Degradation : Syntrophus aciditrophicus was shown to metabolize fluorinated benzoates, including a transformation that produced a fluorodiene metabolite, providing insight into anaerobic degradation pathways for fluorinated aromatic compounds (Mouttaki, Nanny, & McInerney, 2008).
Synthetic Chemistry Applications
Fluorinated Aromatic Compounds Synthesis : A study on the synthesis of fluorinated benzoates, including methods to achieve regio-selective hydroxy substitution, underscores the utility of fluorinated aromatic compounds in organic synthesis and potential pharmaceutical applications (Umezu, Tabuchi, & Kimura, 2003).
Synthesis of 3-Bromo-2-fluorobenzoic Acid : Research on the synthesis of 3-Bromo-2-fluorobenzoic acid with high yield and purity highlights the development of efficient synthetic routes for halogenated benzoic acids, which are valuable intermediates in organic synthesis (Zhou Peng-peng, 2013).
Mechanism of Action
Target of Action
A similar compound, 4-bromo-3-hydroxybenzoic acid, is known to inhibit histidine decarboxylase (hdc) and aromatic-l-amino acid decarboxylase . HDC is involved in the biosynthesis of histamine, a mediator of several physiological functions. Aromatic-L-amino acid decarboxylase is involved in the synthesis of neurotransmitters like dopamine and serotonin .
Mode of Action
It can be inferred from the similar compound, 4-bromo-3-hydroxybenzoic acid, that it may inhibit the enzymatic activity of hdc and aromatic-l-amino acid decarboxylase, thereby affecting the synthesis of histamine, dopamine, and serotonin .
Biochemical Pathways
Given its potential inhibition of hdc and aromatic-l-amino acid decarboxylase, it can be inferred that it may affect the histamine synthesis pathway and the synthesis of neurotransmitters like dopamine and serotonin .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other properties that could influence its bioavailability are mentioned for a similar compound .
Result of Action
Based on the inhibition of hdc and aromatic-l-amino acid decarboxylase by a similar compound, it can be inferred that it may lead to reduced levels of histamine, dopamine, and serotonin .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Bromo-3-fluoro-4-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been observed to interact with enzymes such as histidine decarboxylase and aromatic-L-amino acid decarboxylase . These interactions are crucial as they can modulate the activity of these enzymes, thereby influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant adverse effects. At high doses, it can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as histidine decarboxylase and aromatic-L-amino acid decarboxylase, influencing the metabolism of amino acids and other biomolecules . These interactions can lead to changes in metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound within cells can influence its activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
2-bromo-3-fluoro-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOODOFMNZCEPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Br)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)





